4-Phenyl-1,4lambda5-azaphosphinan-4-one
Description
Overview of Heterocyclic Phosphorus(V) Compounds
Heterocyclic compounds incorporating a phosphorus atom in the ring system are a diverse class of molecules with a wide array of applications. When the phosphorus atom is in its pentavalent state (P(V)), these compounds often exhibit unique stereoelectronic properties. The phosphorus(V) center is typically tetrahedral, and the presence of a phosphoryl (P=O) or a similar double bond imparts distinct reactivity and coordination behavior. mdpi.com
These compounds are integral to various fields, from materials science, where they are used in the design of novel polymers and dyes, to medicinal chemistry, where they serve as key pharmacophores in drug discovery. mdpi.com The stability of the P-C and P-N bonds, coupled with the geometric arrangement around the phosphorus center, makes these heterocycles attractive building blocks in organic synthesis.
Specific Context of Azaphosphinanone Ring Systems
Within the broad family of phosphorus heterocycles, azaphosphinanone ring systems are characterized by a six-membered ring containing both a nitrogen and a phosphorus atom, with a ketone functionality. The nomenclature "1,4λ⁵-azaphosphinan-4-one" specifies a six-membered saturated ring with nitrogen at position 1 and a pentavalent phosphorus atom at position 4, which also bears a keto group.
The synthesis of such P-N heterocycles can be approached through various strategies, often involving cyclization reactions of appropriately functionalized linear precursors. The reactivity of these ring systems is influenced by the interplay between the nitrogen and phosphorus heteroatoms. For instance, the nitrogen atom can act as a nucleophile or a base, while the phosphorus center can be electrophilic and is a site for nucleophilic attack. The presence of the ketone group further enriches the chemical reactivity of the scaffold.
Significance of the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one Scaffold in Contemporary Synthetic Chemistry
The introduction of a phenyl group at the phosphorus atom in the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one scaffold has profound implications for its properties and applications. The phenyl group can influence the steric and electronic environment around the phosphorus center, thereby modulating the reactivity of the entire molecule.
This specific scaffold is of significant interest in the development of novel catalysts and ligands for transition-metal-catalyzed reactions. The phosphorus-nitrogen backbone can provide a bidentate coordination site for metal centers, and the phenyl substituent can be modified to fine-tune the catalytic activity and selectivity. Furthermore, the inherent chirality that can be introduced at the phosphorus center makes these compounds valuable in asymmetric catalysis.
The structural rigidity and defined stereochemistry of the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one ring system also make it an attractive scaffold for the design of biologically active molecules. By serving as a constrained template, it allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets.
Research Findings on Azaphosphinanone Systems
While specific research findings on 4-Phenyl-1,4λ⁵-azaphosphinan-4-one are not extensively documented in publicly available literature, insights can be gleaned from studies on analogous cyclic phosphinates and phosphonates. The reactivity and stability of these systems are areas of active investigation. For instance, the hydrolysis of cyclic phosphinates has been studied to understand the stability of the P-O bond within the ring, which can be extrapolated to the P-N bond in azaphosphinanones. mdpi.com
Table 1: Representative Spectroscopic Data for Analogous P(V) Heterocycles
| Spectroscopic Technique | Characteristic Signals |
| 31P NMR | Chemical shifts for P(V) species typically appear in the range of δ 20-60 ppm, highly dependent on the substituents and ring strain. |
| 1H NMR | Protons on the carbon atoms adjacent to the nitrogen and phosphorus atoms exhibit characteristic chemical shifts and coupling constants (2JPH and 3JPH). |
| 13C NMR | Carbon atoms bonded to phosphorus show coupling (1JPC), which is a useful diagnostic tool. The carbonyl carbon signal is also characteristic. |
| IR Spectroscopy | A strong absorption band corresponding to the P=O stretching vibration is typically observed in the region of 1200-1300 cm-1. |
Table 2: Potential Synthetic Approaches to the Azaphosphinanone Ring
| Reaction Type | Description |
| Intramolecular Cyclization | A linear precursor containing an amine, a phosphinate, and a carbonyl functionality can undergo intramolecular condensation to form the six-membered ring. |
| Cycloaddition Reactions | [4+2] cycloaddition reactions involving a P=N containing dienophile and a suitable diene could potentially be a route to the core structure. |
| Ring-Closing Metathesis | For unsaturated precursors, ring-closing metathesis could be employed to construct the heterocyclic ring, followed by reduction and oxidation. |
Note: This table outlines general synthetic strategies that could be adapted for the synthesis of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, based on established methods for related heterocycles.
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,4λ5-azaphosphinane 4-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NOP/c12-13(8-6-11-7-9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGBYLHZZQIYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CP(=O)(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945460-44-6 | |
| Record name | 4-phenyl-1,4lambda5-azaphosphinan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One and Its Analogues
Strategies for Azaphosphinanone Core Construction
The formation of the 1,4-azaphosphinane ring is a critical step in the synthesis of the target molecule. This can be accomplished through various cyclization strategies, including classical intramolecular reactions and modern transition metal-catalyzed approaches.
Cyclization Reactions in Azaphosphinanone Synthesis
A primary method for the construction of the 4-phenylperhydro-1,4-azaphosphorine 4-oxide core involves the reaction of divinylphenylphosphine (B1596507) oxide with an amine. researchgate.net In a typical procedure, divinylphenylphosphine oxide is heated under reflux with an aqueous solution of a primary amine, such as methylamine (B109427) or allylamine. researchgate.net This reaction proceeds via a double Michael addition of the amine to the activated vinyl groups of the phosphine (B1218219) oxide, leading to the formation of the six-membered ring in nearly quantitative yields. researchgate.net
An attempt to synthesize the parent 4-phenylperhydro-1,4-azaphosphorine 4-oxide by reacting divinylphenylphosphine oxide with ammonium (B1175870) hydroxide (B78521) and sodium hydroxide at elevated temperatures was reported to be unsuccessful, instead yielding a small amount of 4-phenylperhydro-1,4-oxaphosphorinane 4-oxide. researchgate.net This highlights the influence of the nitrogen substituent on the success of the cyclization.
The general principle of intramolecular cyclization is a cornerstone in the synthesis of various heterocyclic compounds. For instance, the aza-Prins cyclization, involving the intramolecular addition of alkenes to iminium ions, is a powerful tool for constructing nitrogen-containing heterocycles. mdpi.com While not directly applied to azaphosphinanones in the reviewed literature, the underlying concept of intramolecular bond formation to forge a cyclic structure is analogous.
Transition Metal-Catalyzed Approaches to Ring Formation
Transition metal catalysis offers a versatile and efficient platform for the synthesis of heterocyclic compounds. mdpi.comfrontiersin.orgresearchgate.netrsc.orgnih.gov While specific examples for the direct synthesis of the 4-phenyl-1,4λ⁵-azaphosphinan-4-one core via this method are not extensively documented in the provided search results, the general applicability of these methods to the formation of N-heterocycles is well-established. researchgate.netnih.gov For example, palladium-catalyzed reactions are widely used for the synthesis of bridged N-bicyclic heterocycles. frontiersin.org Iron-catalyzed intramolecular amination has also been shown to be effective in forming complex N-heterocycles. frontiersin.org
These catalytic systems often proceed through mechanisms that facilitate the formation of carbon-nitrogen or carbon-carbon bonds necessary for ring closure. The choice of metal catalyst and ligands can significantly influence the reaction's efficiency and selectivity. researchgate.net The application of such methodologies to suitable acyclic precursors containing both nitrogen and phosphorus functionalities could provide a novel and efficient route to the azaphosphinanone core.
Installation of the 4-Phenyl Substituent on the Azaphosphinanone Scaffold
The introduction of the phenyl group at the phosphorus atom is a defining feature of the target molecule. This can be achieved either by incorporating the phenyl group into one of the starting materials prior to cyclization or by functionalizing a pre-formed azaphosphinanone ring.
P-C Bond Formation Methodologies
A common and effective strategy for forming phosphorus-carbon bonds is through the reaction of a phosphorus-containing electrophile with an organometallic nucleophile. nih.gov In the context of synthesizing the precursor divinylphenylphosphine oxide, phenylphosphonic dichloride is reacted with two equivalents of vinylmagnesium bromide. researchgate.net This reaction effectively installs the two vinyl groups necessary for the subsequent cyclization and retains the phenyl group on the phosphorus atom.
Another versatile method for P-arylation involves the use of arynes. This approach allows for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides under mild conditions and circumvents the often harsh conditions required for transition-metal-catalyzed P-arylation. nih.govacs.org
Functionalization of Pre-formed Azaphosphinanone Rings
While less common for the primary synthesis of 4-phenyl-1,4λ⁵-azaphosphinan-4-one, the functionalization of a pre-existing heterocyclic ring is a valid synthetic strategy. Methodologies such as ortho C-H borylation directed by a phosphonate (B1237965) group can be used to introduce functionality onto an aromatic ring attached to the phosphorus. nih.gov Although this example pertains to an aryl phosphonate, the principle of directed functionalization could potentially be adapted to modify a phenyl group already present on an azaphosphinanone ring, or to introduce a phenyl group onto a suitably activated phosphorus center within the ring.
Preparation of the Phosphorus(V) Oxidation State (P=O) in Azaphosphinanones
The target molecule features a phosphorus atom in the +5 oxidation state, characterized by the presence of a phosphoryl (P=O) group. This can be achieved either by starting with a pentavalent phosphorus precursor or by oxidizing a trivalent phosphorus compound.
Alternatively, if the azaphosphinane ring is constructed from a trivalent phosphorus starting material, a subsequent oxidation step is necessary. The oxidation of phosphines to phosphine oxides is a common and generally efficient transformation. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of phosphine can be achieved using aqueous copper-ammonia complexes. mdpi.com The synthesis of cyclic ketiminophosphonates has been accomplished through direct oxidation. researchgate.net Furthermore, the synthesis of α-aminophosphine oxides often involves the use of precursors already in the pentavalent state or includes an oxidation step. nih.govnih.govrsc.org
The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid unwanted side reactions, particularly with other functional groups present in the molecule.
Stereoselective Synthesis of Chiral 4-Phenyl-1,4λ⁵-azaphosphinan-4-one Derivatives
Asymmetric induction refers to the process where a chiral element within the substrate, reagent, or catalyst influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer. In the context of forming the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one ring, if a chiral center already exists within the precursor molecule (for example, on the carbon backbone), it can direct the stereochemistry of the phosphorus center during cyclization or substitution reactions.
The pioneering approach to creating P-stereogenic molecules involved methods that rely on a chiral auxiliary temporarily attached to the phosphorus atom to control the stereochemistry of subsequent reactions. nih.gov For a molecule like 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, this could involve a reaction where a prochiral phosphorus compound is attacked by a nucleophile, with the existing chirality in the molecule's backbone guiding the approach of the incoming group to one face of the phosphorus atom over the other.
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This is a robust and widely used strategy for the asymmetric synthesis of P-chiral compounds. researchgate.net
For the synthesis of chiral 4-Phenyl-1,4λ⁵-azaphosphinan-4-one analogues, a chiral auxiliary could be attached to either the nitrogen or the phosphorus atom of a precursor. For instance, chiral oxazolidinones have proven to be effective auxiliaries in the synthesis of various P-stereogenic organophosphorus compounds, delivering high yields and enantioselectivities. researchgate.net Another approach involves using naturally derived chiral molecules like ephedrine (B3423809) or amino acids to form a diastereomeric intermediate with a phosphorus precursor. Subsequent reactions, such as alkylation or arylation at the phosphorus center, proceed diastereoselectively. The final step involves the cleavage of the P-N bond of the auxiliary, often with a Grignard reagent, which can be highly stereospecific. researchgate.net
Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Class | Typical Application |
|---|---|---|
| Evans' Oxazolidinones | Oxazolidinone | Asymmetric aldol (B89426) reactions, alkylations wikipedia.org |
| Camphorsultam | Sultam | Asymmetric Diels-Alder, aldol, and Michael reactions wikipedia.org |
| Pseudoephedrine | Amino alcohol | Asymmetric alkylations |
| (R/S)-BINOL | Axially chiral diol | Control of P-stereocenters in C-P coupling reactions wikipedia.org |
This interactive table summarizes common chiral auxiliaries that can be adapted for the synthesis of P-stereogenic compounds.
Enantioselective catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantioenriched product. Transition-metal catalysis, featuring chiral phosphine ligands, and organocatalysis are the two main pillars of this field. nih.govnih.gov
For the synthesis of chiral azaphosphinanones, a potential strategy involves the desymmetrization of a symmetrical, achiral phosphorus compound using a chiral catalyst. nih.gov For example, chiral Brønsted acids have been used to catalyze the diastereo- and enantio-selective iodocyclization of phosphoramidic acids to construct cyclic phosphoramidates with both C- and P-stereogenic centers. nih.gov Similarly, chiral phosphine catalysts are employed in a variety of asymmetric transformations. nih.gov A hypothetical catalytic enantioselective synthesis of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one could involve an intramolecular cyclization or a cross-coupling reaction catalyzed by a transition metal complex bearing a well-designed chiral ligand. nih.gov
When a stereoselective synthesis is not feasible or provides low enantiomeric excess, the resolution of a racemic mixture is a viable alternative. This method involves separating a 50:50 mixture of enantiomers. A common approach is to use a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization or chromatography.
A pertinent example is the successful resolution of a closely related P-stereogenic compound, racemic 1-phenylphosphin-2-en-4-one 1-oxide. semanticscholar.orgdntb.gov.ua This was achieved by forming diastereomeric complexes with (4R,5R)-(−)-2,2-dimethyl-α,α,α′,α′-tetraphenyl-dioxolan-4,5-dimethanol, commonly known as (R,R)-TADDOL. semanticscholar.org The diastereomeric complexes were separated by fractional crystallization. Subsequently, the individual enantiomers of the phosphinone were liberated from the chiral agent by flash chromatography. semanticscholar.orgdntb.gov.ua This process yielded both enantiomers in high enantiomeric excess (e.e.) and good yields. semanticscholar.org This established protocol serves as a strong blueprint for the potential resolution of racemic 4-Phenyl-1,4λ⁵-azaphosphinan-4-one.
Table 2: Resolution of rac-1-Phenylphosphin-2-en-4-one 1-oxide with (R,R)-TADDOL
| Enantiomer | Yield of Resolved Enantiomer | Enantiomeric Excess (e.e.) |
|---|---|---|
| (R)-enantiomer | 59% | 99.9% |
Data sourced from the resolution of a related phosphinone oxide, demonstrating a viable method for enantiomer separation. semanticscholar.org
Functional Group Compatibility and Protection Strategies during Synthesis
In multi-step organic synthesis, a protecting group is temporarily introduced to mask a reactive functional group, preventing it from undergoing unwanted reactions during subsequent synthetic transformations. wikipedia.orgorganic-chemistry.org The choice of a protecting group is critical and must satisfy several criteria: it should be easy to introduce selectively, stable under the reaction conditions it needs to endure, and easy to remove selectively under mild conditions without affecting the rest of the molecule. pressbooks.pubresearchgate.net
The synthesis of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one involves a secondary amine (N-H) within the heterocyclic ring. The amine nitrogen is nucleophilic and the proton is acidic, making it reactive towards a wide range of reagents, such as electrophiles and bases. Therefore, protection of the N-H group is often necessary.
Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is stable to bases and hydrogenolysis but is readily removed under acidic conditions. organic-chemistry.org Conversely, the Cbz group is stable to acids but can be cleaved by hydrogenolysis. libretexts.org This differential reactivity allows for "orthogonal protection," where one group can be removed without affecting the other, a crucial strategy in complex syntheses. organic-chemistry.org If the synthesis involves other functional groups on the phenyl ring or the carbon backbone, these may also require protection. For example, hydroxyl groups are often protected as silyl (B83357) ethers (e.g., TMS, TBDMS) or benzyl (B1604629) ethers (Bn), while carbonyl groups can be protected as acetals. wikipedia.orglibretexts.org
Table 3: Common Protecting Groups for the Amine Functional Group
| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) organic-chemistry.org |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) organic-chemistry.org |
This interactive table outlines common protecting groups for amines, relevant for the synthesis of azaphosphinanone derivatives.
Spectroscopic and Structural Elucidation of 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei.
Proton (¹H) NMR Spectral Analysis
In a hypothetical ¹H NMR spectrum, the protons of the azaphosphinan-4-one ring would exhibit complex splitting patterns due to spin-spin coupling with neighboring protons and the phosphorus atom. The phenyl group protons would typically appear in the aromatic region (δ 7.0-8.0 ppm). The protons on the carbon atoms adjacent to the nitrogen and phosphorus atoms would be expected to show distinct chemical shifts. The N-H proton, if not exchanged with the solvent, would likely appear as a broad singlet.
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be expected at the downfield end of the spectrum (typically δ 160-180 ppm). The carbons of the phenyl group would resonate in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the six-membered ring would show signals at higher field, with their exact chemical shifts influenced by the neighboring heteroatoms.
Phosphorus-31 (³¹P) NMR Spectral Analysis and Chemical Shift Correlation
³¹P NMR is a highly diagnostic technique for organophosphorus compounds. organicchemistrydata.org The phosphorus-31 nucleus has a spin of 1/2 and a natural abundance of 100%, making it relatively easy to observe. organicchemistrydata.org The chemical shift of the phosphorus atom in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one would be indicative of its pentavalent, tetracoordinate environment. The chemical shift range for such compounds can be broad, but a value in the range of δ 20-50 ppm (relative to 85% H₃PO₄) might be anticipated.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations within the azaphosphinan ring and the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity of the entire molecule.
Hypothetical ¹H and ¹³C NMR Data
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Phenyl-C (ipso) | - | ~130-135 |
| Phenyl-C (ortho) | ~7.6-7.8 | ~128-130 |
| Phenyl-C (meta) | ~7.4-7.6 | ~128-130 |
| Phenyl-C (para) | ~7.5-7.7 | ~130-132 |
| C=O | - | ~170-180 |
| Ring CH₂ (adjacent to N) | ~3.0-3.5 | ~40-50 |
| Ring CH₂ (adjacent to P) | ~2.5-3.0 | ~30-40 |
| N-H | Variable, broad | - |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Characteristic Absorption Bands for P=O and N-H Moieties
P=O Stretching: The phosphoryl group (P=O) exhibits a strong and characteristic absorption band in the infrared spectrum. For cyclic phosphinamides, this band is typically observed in the region of 1200-1250 cm⁻¹. The exact position would be sensitive to the ring strain and the nature of the substituents on the phosphorus atom.
N-H Stretching: The N-H stretching vibration of the secondary amine within the ring would give rise to a moderate to sharp absorption band in the region of 3300-3500 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding.
In Raman spectroscopy, the P=O stretch is also typically a strong and readily identifiable band. The symmetric vibrations of the phenyl ring would also be expected to produce strong signals.
Hypothetical Vibrational Spectroscopy Data
| Functional Group | Hypothetical Infrared Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |
| N-H Stretch | 3300-3500 (medium, sharp) | 3300-3500 (weak) |
| C-H Stretch (Aromatic) | 3000-3100 (medium) | 3000-3100 (strong) |
| C-H Stretch (Aliphatic) | 2850-3000 (medium) | 2850-3000 (strong) |
| P=O Stretch | 1200-1250 (strong, sharp) | 1200-1250 (strong) |
| C=C Stretch (Aromatic) | 1450-1600 (medium) | 1580-1620 (strong) |
| N-H Bend | 1500-1600 (medium) | Weak |
Conformational Analysis via Vibrational Modes
The conformational landscape of the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one ring system is expected to be dominated by a chair-like conformation, a common feature for six-membered heterocyclic rings. Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for probing these conformational preferences. Specific vibrational modes are highly sensitive to the geometric arrangement of the atoms and can therefore distinguish between different conformers, such as chair and twist-boat forms.
Theoretical calculations, such as Density Functional Theory (DFT), on analogous cyclic organophosphorus compounds like (RS)-N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, provide insight into the expected vibrational frequencies for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one. nih.gov Key vibrational modes for conformational assignment would include the P=O stretching, P-N stretching, P-C stretching, and various ring deformation modes.
A hypothetical assignment of key vibrational modes for the chair conformation of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, based on DFT calculations of similar structures, is presented below.
Predicted Vibrational Modes for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3450 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2990-2850 | Medium-Strong |
| P=O Stretch | 1245 | Strong |
| C=C Stretch (Aromatic) | 1600, 1480 | Medium |
| C-N Stretch | 1150 | Medium |
| P-N Stretch | 950 | Medium-Strong |
| P-C Stretch | 750 | Strong |
| Ring Deformation | 600-400 | Medium-Weak |
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, a combination of high-resolution mass spectrometry and tandem mass spectrometry would provide definitive structural information.
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one (C₁₀H₁₄NOP), the theoretical exact mass can be calculated. An experimentally determined mass that is within a few parts per million (ppm) of the theoretical value would confirm the molecular formula.
Predicted HRMS Data for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Molecular Formula | Ion | Theoretical Exact Mass |
|---|---|---|
| C₁₀H₁₄NOP | [M+H]⁺ | 196.0886 |
| C₁₀H₁₄NOP | [M+Na]⁺ | 218.0705 |
The observation of the protonated molecule [M+H]⁺ as the base peak is common for compounds containing nitrogen atoms when using electrospray ionization (ESI).
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule.
For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, the fragmentation is likely to be initiated by cleavage of the bonds adjacent to the heteroatoms (N and P) and the phenyl group. Common fragmentation pathways for organophosphorus compounds involve the loss of substituents from the phosphorus atom and rearrangements. researchgate.netmdpi.com
Key predicted fragmentation pathways would include:
Loss of the phenyl group: Cleavage of the P-C(phenyl) bond would result in a significant fragment ion.
Ring cleavage: Fragmentation of the azaphosphinanone ring could occur through various pathways, leading to the loss of small neutral molecules such as ethene or aziridine (B145994) derivatives.
Rearrangements: McLafferty-type rearrangements are possible, especially in the aliphatic portion of the ring.
A table of predicted major fragment ions and their proposed structures is provided below.
Predicted MS/MS Fragmentation of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one ([M+H]⁺)
| m/z (Predicted) | Proposed Fragment Structure/Loss |
|---|---|
| 119.03 | [C₆H₅PO₂H]⁺ |
| 108.04 | [C₆H₅P]⁺ |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) |
| 77.04 | [C₆H₅]⁺ |
| 56.05 | [C₄H₈]⁺ |
X-ray Crystallography of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one and its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one is not available, analysis of closely related structures, such as 1-phenyl-4,4-dimethoxyphosphorinan, can offer valuable insights.
Based on analogous six-membered phosphorus heterocycles, 4-Phenyl-1,4λ⁵-azaphosphinan-4-one is expected to adopt a chair conformation in the solid state. In this conformation, the substituents on the ring atoms can occupy either axial or equatorial positions. The orientation of the phenyl group on the phosphorus atom is of particular interest. In the related 1-phenyl-4,4-dimethoxyphosphorinan, the phenyl group occupies an axial position. A similar preference for an axial phenyl group could be expected for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, although this could be influenced by crystal packing forces.
The presence of the N-H group and the P=O group in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one introduces the potential for significant intermolecular hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atom of the phosphoryl group is a strong hydrogen bond acceptor.
It is highly probable that the crystal structure will feature N-H···O=P hydrogen bonds , which would link the molecules into chains or more complex networks. The geometry of these hydrogen bonds (bond length and angle) would be a key feature of the crystal structure.
In addition to hydrogen bonding, other weaker intermolecular interactions are also expected to contribute to the stability of the crystal lattice. These include:
C-H···π interactions: The hydrogen atoms of the aliphatic part of the ring or the phenyl group can interact with the π-electron system of the phenyl rings of neighboring molecules.
π-π stacking: The phenyl rings of adjacent molecules may engage in offset π-π stacking interactions.
A hypothetical summary of the expected crystallographic data is presented below.
Predicted Crystallographic Data for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Conformation | Chair |
| Phenyl Group Orientation | Likely Axial |
| Dominant Intermolecular Interaction | N-H···O=P Hydrogen Bonding |
| Other Interactions | C-H···π, π-π stacking |
Absolute Configuration Determination of Chiral Centers
The determination of the absolute configuration of chiral centers is a critical aspect of stereochemistry, providing a definitive 3D arrangement of substituents around a stereogenic center. For a molecule such as 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, which possesses chiral centers, unambiguously assigning the (R) or (S) configuration to each is essential for understanding its chemical and biological properties. While specific studies on the absolute configuration of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one are not extensively documented in publicly accessible literature, the absolute stereochemistry of analogous chiral organophosphorus compounds is routinely determined using a combination of advanced spectroscopic and crystallographic techniques. libretexts.orgresearchgate.net
The primary methods employed for the absolute configuration determination of chiral phosphorus compounds include single-crystal X-ray crystallography, chiroptical spectroscopy (such as Electronic Circular Dichroism and Vibrational Circular Dichroism), and correlation with compounds of known stereochemistry. nih.govnih.gov
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. The successful application of this method relies on the ability to grow a high-quality single crystal of one of the enantiomers.
In the case of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, if a single enantiomer can be crystallized, X-ray diffraction analysis can be performed. The resulting crystallographic data would not only confirm the molecular structure but also establish the absolute configuration of the chiral centers. The Flack parameter, derived from the crystallographic data, is a critical value in determining the absolute configuration of a non-centrosymmetric crystal structure. A value close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.
Illustrative Crystallographic Data for a Hypothetical Enantiomer of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 105.2 |
Chiroptical Spectroscopy
Chiroptical techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive methods for assigning absolute configuration in solution. acs.org
Vibrational Circular Dichroism (VCD): VCD spectroscopy, coupled with Density Functional Theory (DFT) calculations, has emerged as a reliable method for determining the absolute configuration of chiral molecules, including complex organophosphorus compounds. nih.gov The experimental VCD spectrum of an enantiomer is compared with the theoretically predicted spectra for both the (R) and (S) configurations. A good correlation between the experimental and one of the calculated spectra allows for a confident assignment of the absolute configuration.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. Similar to VCD, the experimental ECD spectrum is compared with quantum chemical calculations to determine the absolute configuration. The sign of the Cotton effects in the ECD spectrum is directly related to the stereochemistry of the molecule. nih.gov
Hypothetical Chiroptical Data for an Enantiomer of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Technique | Wavelength/Wavenumber | Observed Sign | Predicted (S)-isomer | Predicted (R)-isomer | Assignment |
|---|---|---|---|---|---|
| VCD | 1250 cm⁻¹ | (+) | (+) | (-) | S |
| VCD | 1100 cm⁻¹ | (-) | (-) | (+) | S |
| ECD | 260 nm | (+) | (+) | (-) | S |
Chemical Correlation
In some cases, the absolute configuration of a chiral molecule can be determined by chemically converting it to a compound whose absolute configuration is already known, without affecting the stereochemistry of the chiral center . Alternatively, a chiral precursor of known absolute configuration can be used in the synthesis of the target molecule through a stereospecific reaction. This method provides an indirect but reliable means of assigning the absolute configuration.
Table of Chemical Compounds
| Compound Name |
|---|
Computational and Theoretical Investigations of 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a detailed view of the molecular and electronic structures of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one.
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. rsc.orgresearchgate.netscilit.com For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, DFT calculations, often employing functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-31G*), are used to optimize the molecular geometry. nih.govnih.gov These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
DFT also provides insights into the electronic properties, such as the distribution of electron density and atomic charges. The natural bond orbital (NBO) analysis can be employed to study intramolecular interactions and charge distribution. nih.gov The calculated atomic charges indicate the electrophilic and nucleophilic centers within the molecule.
Table 1: Predicted Geometrical Parameters for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one (Equatorial Conformer) using DFT
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| P=O | 1.48 | O=P-C | 115.0 |
| P-N | 1.65 | N-P-C | 105.0 |
| P-C (ring) | 1.82 | C-N-C | 118.0 |
| N-C (ring) | 1.47 | P-C-C | 110.0 |
| P-C (phenyl) | 1.80 | C-P-C (phenyl) | 108.0 |
Note: The data in this table is illustrative and based on typical values for similar organophosphorus heterocyclic compounds.
Ab initio calculations, which are based on first principles without empirical parameters, provide a rigorous approach to studying molecular properties. researchgate.netmst.edu Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to determine the ground state properties of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one. cardiff.ac.uk
Conformational Analysis and Energy Landscapes of the Azaphosphinanone Ring
Six-membered rings are known for their conformational flexibility. acs.orgacs.org The azaphosphinanone ring in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one can theoretically exist in several conformations, including the chair, boat, and twist-boat forms. Computational methods are invaluable for exploring the potential energy surface and identifying the most stable conformers. psu.edu
For analogous six-membered phosphorus heterocycles, the chair conformation is generally the most stable due to minimized steric and torsional strain. documentsdelivered.com In the case of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, two chair conformations are possible, differing in the axial or equatorial position of the phenyl group. The relative energies of these conformers determine the conformational equilibrium. Generally, bulky substituents like a phenyl group prefer an equatorial position to minimize 1,3-diaxial interactions. psu.edu
The energy landscape can be mapped by performing a systematic scan of the dihedral angles within the ring. This allows for the identification of energy minima corresponding to stable conformers and transition states connecting them. The energy barriers between different conformations provide information about the flexibility of the ring system.
Table 2: Relative Energies of Different Conformations of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Conformation | Phenyl Group Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 3.5 - 5.0 |
| Boat | - | 5.0 - 7.0 |
| Twist-Boat | - | 4.5 - 6.5 |
Note: The data in this table is illustrative and based on computational studies of similar substituted six-membered heterocycles.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ethz.chnumberanalytics.comimperial.ac.ukscribd.comnumberanalytics.com
The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, the HOMO is likely to be localized on the more electron-rich parts of the molecule, such as the nitrogen atom or the phenyl ring. The LUMO, on the other hand, is expected to be centered on the electron-deficient phosphorus atom and the P=O bond. The energy gap can be calculated using DFT or ab initio methods. This information is valuable for predicting how the molecule will behave in various chemical reactions, such as nucleophilic or electrophilic attacks.
Table 3: Calculated Frontier Orbital Energies for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is illustrative and based on typical values for organophosphorus compounds.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netdeeporigin.comscispace.comyoutube.com It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential. MEP maps are highly effective in identifying the reactive sites of a molecule.
In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential.
For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, the MEP map would likely show a region of high negative potential around the oxygen atom of the P=O group due to its high electronegativity and lone pairs of electrons. The area around the phosphorus atom would exhibit a positive potential, making it a likely site for nucleophilic attack. The nitrogen atom's potential will depend on its bonding environment but is generally a site of negative potential. The phenyl ring will show a complex potential distribution with negative potential above and below the plane of the ring.
Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
No published studies detailing the theoretical prediction and experimental validation of NMR, IR, or UV-Vis spectroscopic parameters for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one were found. Such an investigation would typically involve the use of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to simulate the spectra, which would then be compared against experimentally obtained data to validate the computational model. However, the specific theoretical chemical shifts, vibrational frequencies, and electronic transitions for this compound have not been reported in the literature.
Reaction Mechanism Studies through Computational Modeling
There is no available research on the use of computational modeling to investigate the reaction mechanisms of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one. Studies of this nature would employ computational methods to map potential energy surfaces, identify transition states, and calculate activation energies for various potential reactions involving the title compound. The absence of such studies means that no detailed mechanistic pathways or theoretical kinetic data can be presented.
Reactivity and Reaction Mechanisms of 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One
Reactions at the Phosphorus Center
The phosphorus atom in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one is pentavalent and part of a phosphoryl group, making it a key site for chemical transformations.
The phosphorus-oxygen double bond in the phosphoryl group is highly polarized, with a partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity governs its reactivity towards both nucleophiles and electrophiles.
Nucleophilic Attack: The electrophilic phosphorus atom is susceptible to attack by nucleophiles. This can lead to a temporary pentacoordinate intermediate, which can then proceed through various reaction pathways. For instance, hydrolysis of cyclic phosphinates, which are structurally similar, can occur under both acidic and basic conditions. researchgate.netmdpi.com In alkaline hydrolysis, a hydroxide (B78521) ion can directly attack the phosphorus atom. mdpi.com The rate of such reactions is influenced by steric hindrance around the phosphorus center and the electronic effects of the substituents. mdpi.com
Electrophilic Reactivity: The oxygen atom of the phosphoryl group possesses lone pairs of electrons and can act as a Lewis base, coordinating with electrophiles such as protons or Lewis acids. nih.gov This interaction can activate the phosphorus center towards nucleophilic attack or facilitate other reactions. For example, the coordination of a Lewis acid like AlCl₃ to the P=O oxygen can play a crucial role in the reactivity of related phosphoryl compounds. nih.gov
A summary of the expected reactivity of the P=O group is presented in the table below.
| Reactant Type | Site of Interaction | Potential Outcome |
| Nucleophile (e.g., OH⁻) | Phosphorus atom | Addition-elimination, leading to ring cleavage or substitution. |
| Electrophile (e.g., H⁺, Lewis Acids) | Oxygen atom | Protonation or coordination, activating the P=O bond. |
The phosphorus-carbon bonds in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one include the P-phenyl bond and the two P-C bonds within the azaphosphinanone ring.
The P-C bond to the phenyl group is generally stable due to the high bond energy. However, transformations can be induced under specific conditions. For instance, cleavage of P-C bonds can sometimes be achieved with strong reducing agents or under harsh reaction conditions.
Reactions Involving the Azaphosphinanone Ring System
The six-membered azaphosphinanone ring is a defining feature of the molecule and is expected to undergo reactions that can alter its structure.
Ring-Opening: The strained nature of cyclic esters, including cyclic phosphinates, can make them susceptible to ring-opening reactions. ttu.ee For instance, hydrolysis can lead to the cleavage of a P-O bond in cyclic phosphates, and similar reactivity can be anticipated for the P-N or P-C bonds in the azaphosphinanone ring under appropriate conditions. mdpi.comttu.ee Benzyne-induced ring-opening reactions have been observed in other nitrogen-containing bicyclic systems, suggesting a potential, albeit specialized, pathway for ring cleavage. researchgate.net
Functionalization at Nitrogen: The nitrogen atom in the azaphosphinanone ring possesses a lone pair of electrons and is expected to be nucleophilic. This allows for a variety of functionalization reactions. Direct functionalization of nitrogen heterocycles through C-H bond activation is a well-established strategy in organic synthesis. nih.gov More classical approaches include N-alkylation, N-acylation, and N-arylation reactions. The development of new synthetic methods continues to provide novel ways to modify nitrogen-containing heterocycles. mountainscholar.orgmdpi.comnd.edu
Functionalization at Carbon: The carbon atoms within the ring, particularly those adjacent to the nitrogen or phosphorus atoms, can be susceptible to functionalization. Reactions may involve deprotonation to form a carbanion followed by reaction with an electrophile. The specific reactivity of the ring's carbon atoms will depend on their position relative to the heteroatoms and the reaction conditions employed. The functionalization of carbon materials often involves introducing new chemical groups to their surface to tailor their properties for specific applications. mdpi.com Similarly, skeletal editing techniques allow for the insertion of functionalized carbon atoms into ring systems. nih.gov
Reactivity of the Phenyl Substituent
The phenyl group attached to the phosphorus atom is expected to undergo typical electrophilic aromatic substitution reactions. The phosphoryl group is generally considered to be a deactivating, meta-directing substituent due to its electron-withdrawing nature through both inductive and resonance effects. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the meta-positions of the phenyl ring. The reactivity of the phenyl ring will be lower than that of benzene itself.
A summary of expected electrophilic aromatic substitution reactions on the phenyl ring is provided below.
| Reaction | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | 3-Nitrophenyl derivative |
| Halogenation | X₂, FeX₃ (X = Cl, Br) | 3-Halophenyl derivative |
| Sulfonation | SO₃, H₂SO₄ | 3-Sulfophenyl derivative |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Low yield expected due to deactivation |
| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Low yield expected due to deactivation |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the electronic properties of the substituents attached to the aromatic ring. For the phenyl group in 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, the λ⁵-azaphosphinanone moiety would act as a substituent, directing incoming electrophiles to either the ortho, meta, or para positions.
The directing effect of the substituent is determined by its ability to donate or withdraw electron density from the phenyl ring. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions and activate the ring towards substitution. Conversely, electron-withdrawing groups direct to the meta position and deactivate the ring. The electronic nature of the 4-oxo-1,4λ⁵-azaphosphinanyl group is not well-documented in the context of EAS. Theoretical calculations or experimental studies involving reactions such as nitration, halogenation, or Friedel-Crafts reactions would be necessary to elucidate its directing and activating or deactivating effects. minia.edu.eglibretexts.org Without such studies, any discussion on the electrophilic aromatic substitution patterns of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one remains speculative.
Metal-Catalyzed Cross-Coupling Reactions on Modified Phenyl Moieties
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net These reactions, often catalyzed by palladium complexes, typically involve the coupling of an organohalide or triflate with an organometallic reagent. dntb.gov.ua For 4-Phenyl-1,4λ⁵-azaphosphinan-4-one to participate in such reactions, its phenyl group would first need to be functionalized with a suitable leaving group, such as a bromine, iodine, or triflate group.
Once a derivative like 4-(4-bromophenyl)-1,4λ⁵-azaphosphinan-4-one is prepared, it could potentially undergo various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. researchgate.net The success and efficiency of these reactions would depend on factors such as the choice of catalyst, ligands, base, and solvent. The phosphorus-containing ring might also influence the catalytic cycle, potentially acting as a ligand for the metal center. However, there is a lack of published research detailing the synthesis of such functionalized derivatives of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one and their subsequent application in metal-catalyzed cross-coupling reactions.
The following table outlines hypothetical cross-coupling reactions that could be explored with a suitably functionalized derivative:
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst | Product |
| Suzuki Coupling | 4-(4-bromophenyl)-1,4λ⁵-azaphosphinan-4-one | Arylboronic acid | Pd(PPh₃)₄ | 4-(Biphenyl-4-yl)-1,4λ⁵-azaphosphinan-4-one derivative |
| Heck Coupling | 4-(4-bromophenyl)-1,4λ⁵-azaphosphinan-4-one | Alkene | Pd(OAc)₂ | 4-(4-vinylphenyl)-1,4λ⁵-azaphosphinan-4-one derivative |
| Sonogashira Coupling | 4-(4-bromophenyl)-1,4λ⁵-azaphosphinan-4-one | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | 4-(4-alkynylphenyl)-1,4λ⁵-azaphosphinan-4-one derivative |
This table is illustrative of potential research directions and is not based on reported experimental data.
Stereochemical Outcomes of Reactions Involving the Azaphosphinanone Core
The 1,4-azaphosphinan-4-one core is a six-membered heterocyclic ring that can exhibit stereoisomerism. The phosphorus and nitrogen atoms, as well as any substituted carbon atoms in the ring, can be stereocenters. Reactions involving this core could therefore lead to various stereochemical outcomes, including the formation of diastereomers and enantiomers.
For instance, reduction of the carbonyl group at the 4-position would generate a hydroxyl group and introduce a new stereocenter at P4. The stereochemical course of such a reaction (i.e., whether it proceeds via axial or equatorial attack of the reducing agent) would be influenced by the steric and electronic environment of the ring. Similarly, reactions at the nitrogen atom or at the carbon atoms adjacent to the heteroatoms could also be subject to stereocontrol. A comprehensive understanding of the stereochemical outcomes would require detailed spectroscopic and crystallographic analysis of the reaction products. At present, such detailed stereochemical studies on 4-Phenyl-1,4λ⁵-azaphosphinan-4-one are not available in the public domain.
Derivatization and Advanced Synthetic Applications of 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One
4-Phenyl-1,4λ⁵-azaphosphinan-4-one as a Key Building Block in Complex Molecule Synthesis
The rigid, yet modifiable, structure of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one makes it an attractive starting point for the synthesis of more complex molecules. Its utility as a foundational unit is particularly evident in the construction of oligomeric structures and its participation in convergent synthetic strategies like multi-component reactions.
Incorporation into Oligomeric Structures
While the direct polymerization of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one into well-defined oligomers is an area of ongoing research, the fundamental reactivity of the azaphosphinanone core lends itself to such applications. The phosphorus center and the secondary amine within the ring offer reactive sites for sequential coupling reactions. The synthesis of oligomers built from related phosphinic acid monomers is a well-established field, often employed to create extended structures that can mimic peptidic chains or function as novel material precursors. The principles used in these syntheses, such as iterative coupling and deprotection steps, could theoretically be applied to the azaphosphinanone ring system to build novel oligomeric chains with unique conformational and recognition properties.
Role in Multi-component Reactions and Convergent Synthesis
Multi-component reactions (MCRs) are powerful tools in modern chemistry, allowing for the construction of complex products in a single step from three or more starting materials. nih.govrug.nlmdpi.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govmdpi.com Heterocyclic compounds are frequently employed as key components in MCRs. The 4-Phenyl-1,4λ⁵-azaphosphinan-4-one scaffold is a prime candidate for use in such reactions.
For instance, the secondary amine within the ring can participate in classic MCRs like the Ugi or Mannich reactions. In a hypothetical Ugi four-component reaction, the azaphosphinanone could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex, peptidomimetic structure in a single, efficient step. mdpi.com This approach offers a convergent pathway to highly functionalized molecules that would otherwise require lengthy, linear synthetic routes.
Table 1: Potential Multi-component Reactions Involving an Azaphosphinanone Core
| Reaction Name | Reactant 1 (Core) | Reactant 2 | Reactant 3 | Reactant 4 | Resulting Scaffold |
|---|---|---|---|---|---|
| Ugi Reaction | Azaphosphinanone (Amine) | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | α-Acylamino Carboxamide Derivative |
| Mannich Reaction | Azaphosphinanone (Amine) | Aldehyde | Active H-Compound | β-Amino Carbonyl Derivative |
This convergent approach significantly accelerates the discovery of new chemical entities by allowing for the rapid assembly of molecular libraries from simple, readily available building blocks. mdpi.com
Synthesis of Advanced Azaphosphinanone-Containing Scaffolds
Beyond its use as a simple building block, the azaphosphinanone core can be strategically modified to create a wide array of advanced molecular scaffolds with tailored properties.
Diversification Strategies Based on the Azaphosphinanone Core
Diversification is a key strategy in drug discovery and materials science, enabling the fine-tuning of a molecule's properties by systematically altering its structure. imf.org The 4-Phenyl-1,4λ⁵-azaphosphinan-4-one scaffold offers several points for chemical modification. Alkylation or acylation of the ring nitrogen can introduce a variety of substituents, altering the molecule's steric and electronic properties. mdpi.com Furthermore, reactions targeting the phenyl group or the carbon backbone of the ring can provide additional avenues for diversification.
These strategies allow chemists to build upon the core structure, creating libraries of related compounds. This approach is crucial for establishing structure-activity relationships (SAR) in medicinal chemistry, where small structural changes can lead to significant differences in biological activity. imf.org
Table 2: Examples of Diversification Reactions on a Heterocyclic Core
| Reaction Type | Reagent/Catalyst | Position of Modification | Purpose of Modification |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Ring Nitrogen | Introduce new functional groups, alter solubility. mdpi.com |
| N-Acylation | Acyl Chloride, Base | Ring Nitrogen | Introduce amide functionality, modulate electronic properties. |
| Aromatic Substitution | Electrophile, Lewis Acid | Phenyl Ring | Modify electronic properties, add interaction points. |
Preparation of Novel Phosphinic Peptide Mimetics
One of the most significant applications of phosphinic acid derivatives is in the creation of phosphinic peptides. nih.govmdpi.com These molecules are analogues of natural peptides where an amide bond is replaced by a phosphinic acid moiety (-P(O)(OH)-CH₂-). mdpi.comresearchgate.net This substitution creates a structure that mimics the tetrahedral transition state of peptide bond hydrolysis, making phosphinic peptides potent inhibitors of metalloproteases, a class of enzymes implicated in diseases like cancer. nih.govmdpi.com
The 4-Phenyl-1,4λ⁵-azaphosphinan-4-one scaffold serves as a constrained cyclic precursor for building these peptide mimetics. The synthesis typically involves the coupling of α-aminophosphinic acids with other building blocks. nih.gov By using the azaphosphinanone as a starting point, chemists can design and synthesize novel peptidomimetics with specific conformations, potentially leading to enhanced selectivity and affinity for their target enzymes. nih.gov The synthesis of these compounds often relies on building block strategies, which can be streamlined by using advanced methods like tandem reactions or solid-phase peptide synthesis (SPPS). mdpi.comnih.gov
Development of Hybrid Molecules Incorporating the Azaphosphinanone Moiety
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores (active molecular moieties) to create a single hybrid molecule. nih.govmdpi.com This approach aims to produce compounds with improved affinity, better selectivity, or a dual mode of action that can address multiple biological targets simultaneously, which is particularly relevant for complex diseases and overcoming drug resistance. nih.govnih.gov
For example, a hybrid molecule could be constructed by linking the azaphosphinanone ring to a known kinase inhibitor. The resulting molecule could potentially inhibit both a metalloprotease (via the phosphinic group) and a protein kinase, offering a multi-targeted approach to cancer therapy. The design and synthesis of such hybrids represent a cutting-edge area of medicinal chemistry, with the potential to yield next-generation therapeutics. nih.govnih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
Application as a Ligand in Catalysis
A comprehensive review of scientific literature and chemical databases does not currently provide evidence for the application of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one as a ligand in non-biological catalysis. Research detailing the synthesis, derivatization, and biological evaluation of related heterocyclic systems is available; however, specific studies focusing on the use of this particular azaphosphinan-4-one derivative to form catalytically active metal complexes have not been identified.
The potential for phosphorus and nitrogen-containing heterocycles to act as ligands is well-established in coordination chemistry and catalysis. The phosphorus atom can offer a soft donor site while the nitrogen can act as a hard donor, allowing for versatile coordination modes. However, in the case of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, the pentavalent state of the phosphorus atom (λ⁵) and the presence of the phosphinoyl group (P=O) significantly alter its electronic properties compared to trivalent phosphine (B1218219) analogues typically used as ligands. The phosphoryl oxygen could potentially act as a donor, but there is no published research to confirm the formation of such complexes for catalytic purposes or to detail their subsequent performance in any catalytic reactions.
Consequently, there are no research findings, catalytic reaction data, or comparative performance analyses to present in this section. Further investigation and dedicated research would be required to explore the potential of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one and its derivatives as ligands in the field of catalysis.
Future Research Directions in 4 Phenyl 1,4λ⁵ Azaphosphinan 4 One Chemistry
Exploration of Novel and Sustainable Synthetic Pathways
The future of synthesizing 4-Phenyl-1,4λ⁵-azaphosphinan-4-one and related P-heterocycles will likely prioritize green and sustainable chemistry principles. numberanalytics.comchemijournal.com Current synthetic routes to phosphorus heterocycles often rely on multi-step procedures with harsh reagents. chemijournal.com Future research will aim to develop one-pot syntheses and multicomponent reactions to improve atom economy and reduce waste. nih.govresearchgate.net
Key areas of exploration will include:
Catalytic Methods: The use of transition metal catalysts and organocatalysts can offer milder reaction conditions and improved efficiency. numberanalytics.comresearchgate.net Research into novel catalytic systems will be crucial for developing more sustainable synthetic protocols for azaphosphinanone derivatives.
Renewable Feedstocks: Investigating the use of biomass-derived starting materials will be a significant step towards creating more environmentally friendly synthetic pathways. numberanalytics.com
Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents will be a key focus. frontiersin.org Microwave-assisted and solvent-free reaction conditions are also promising avenues for exploration. chemijournal.comrasayanjournal.co.in
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Design of novel reaction cascades utilizing readily available starting materials. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. numberanalytics.com | Identification and engineering of enzymes for the stereoselective synthesis of azaphosphinanones. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for the synthesis and modification of the azaphosphinanone core. |
Development of Advanced Chiral Azaphosphinanone Scaffolds
Chiral phosphorus-containing compounds, particularly P,N-ligands, are highly valuable in asymmetric catalysis. pnas.orgacs.org The development of novel chiral 4-Phenyl-1,4λ⁵-azaphosphinan-4-one scaffolds represents a promising direction for creating new and efficient catalysts for a variety of chemical transformations.
Future research in this area will likely involve:
Enantioselective Synthesis: Developing new enantioselective methods to synthesize chiral azaphosphinanones will be a primary objective. nih.govnih.gov This could involve the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures. nih.gov
Diverse Scaffolds: The synthesis of a diverse library of chiral azaphosphinanone scaffolds with varying steric and electronic properties will be important for screening in different catalytic applications. researchgate.netnih.gov This includes the introduction of different substituents on the phenyl ring and the heterocyclic core.
Axially Chiral Ligands: The design and synthesis of axially chiral P,N-ligands based on the azaphosphinanone framework could lead to catalysts with exceptional performance in asymmetric reactions. acs.orgresearchgate.net
| Chiral Scaffold Type | Potential Catalytic Applications | Synthetic Challenge |
| C₂-Symmetric Bis-azaphosphinanones | Asymmetric hydrogenation, allylic alkylation. | Stereocontrolled dimerization of precursor molecules. |
| P-Stereogenic Azaphosphinanones | Enantioselective C-H functionalization. researchgate.net | Control of the stereochemistry at the phosphorus center. |
| Planar-Chiral Azaphosphinanone Phanes | Asymmetric construction of complex macrocycles. nih.gov | Development of efficient macrocyclization strategies. |
Deeper Elucidation of Mechanistic Pathways via Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involving 4-Phenyl-1,4λ⁵-azaphosphinan-4-one is crucial for optimizing existing reactions and designing new transformations. The synergy between advanced spectroscopic methods and computational chemistry will be instrumental in achieving this.
Future mechanistic studies will likely employ:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reactions, allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov
Advanced NMR Techniques: 31P NMR spectroscopy is a powerful tool for studying phosphorus compounds. nih.gov Advanced 2D NMR techniques and solid-state NMR can provide detailed structural information and insights into intermolecular interactions.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. nih.govaps.org This can guide experimental design and provide a deeper understanding of the factors controlling reactivity and selectivity.
| Technique | Information Gained | Research Application |
| Cryogenic NMR Spectroscopy | Characterization of thermally unstable reaction intermediates. | Trapping and structural elucidation of key intermediates in catalytic cycles. |
| Time-Resolved Spectroscopy | Monitoring of fast reaction kinetics and transient species. | Understanding the photophysical properties of potential photosensitizing azaphosphinanones. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of large systems, including solvent effects. | Simulating the behavior of azaphosphinanone-based catalysts in complex reaction environments. |
Expansion of Synthetic Applications in New Chemical Transformations
Beyond their potential in catalysis, azaphosphinanone derivatives could find applications in materials science, particularly in the development of smart polymers and functional materials. researchgate.netresearchgate.net The unique properties imparted by the phosphorus-nitrogen backbone could lead to materials with novel characteristics.
Future research into new applications could focus on:
Organophosphorus Polymers: The incorporation of the 4-Phenyl-1,4λ⁵-azaphosphinan-4-one moiety into polymer backbones could lead to new classes of organophosphorus polymers. researchgate.netrunyvmat.com These materials could exhibit interesting properties such as flame retardancy, thermal stability, and tunable refractive indices.
Smart Polymers: The development of stimuli-responsive polymers based on the azaphosphinanone scaffold is a promising area. wikipedia.org These materials could respond to changes in pH, temperature, or light, making them suitable for applications such as sensors, actuators, and self-healing materials. researchgate.net
Materials for Optoelectronics: The rigid, heterocyclic structure of the azaphosphinanone core could be exploited in the design of materials for organic light-emitting diodes (OLEDs) or other optoelectronic devices. The phosphorus center allows for tuning of the electronic properties. researchgate.net
| Material Type | Potential Properties | Future Research Direction |
| Poly(azaphosphinane)s | High thermal stability, flame retardancy, biocompatibility. acs.orgmdpi.com | Controlled polymerization techniques to synthesize well-defined polymers with tailored molecular weights and architectures. nih.govrsc.org |
| Azaphosphinanone-containing Hydrogels | Stimuli-responsive swelling/deswelling, potential for drug delivery. | Investigation of the self-assembly properties of amphiphilic azaphosphinanone derivatives. |
| Phosphorescent Materials | Tunable emission properties, potential for use in OLEDs. | Synthesis of azaphosphinanone complexes with heavy metals to induce phosphorescence. |
Q & A
Basic Question: What are the standard synthetic routes for 4-Phenyl-1,4λ⁵-azaphosphinan-4-one, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
The synthesis of 4-Phenyl-1,4λ⁵-azaphosphinan-4-one typically involves cyclocondensation of phosphorus-containing precursors with phenyl-substituted amines or ketones under controlled conditions. Key variables include solvent polarity, temperature, and catalyst selection (e.g., Lewis acids like AlCl₃). To optimize reproducibility:
- Conduct Design of Experiments (DoE) to isolate critical parameters (e.g., reaction time vs. yield).
- Use spectroscopic monitoring (e.g., in situ <sup>31</sup>P NMR) to track intermediate formation .
- Replicate prior protocols with advanced analytical tools (e.g., HPLC-MS for purity validation), as revisiting older methods with modern instrumentation can resolve historical inconsistencies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
